An In-depth Technical Guide to 3,6-Dimethyl-2,3-dihydro-1-benzofuran
An In-depth Technical Guide to 3,6-Dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of 3,6-Dimethyl-2,3-dihydro-1-benzofuran. It is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant biological and industrial importance.[1] This structural unit, consisting of a fused benzene and dihydrofuran ring system, imparts a unique three-dimensional architecture that is conducive to interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile platform for drug design and development.[4] 3,6-Dimethyl-2,3-dihydro-1-benzofuran represents a specific, yet under-documented, member of this important class of compounds. This guide aims to consolidate the available technical information and provide a framework for its further investigation and application.
Chemical Structure and Properties
2.1. Molecular Identity
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Systematic Name: 3,6-Dimethyl-2,3-dihydro-1-benzofuran
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CAS Registry Number: 160040-00-6
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Molecular Formula: C₁₀H₁₂O
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Molecular Weight: 148.20 g/mol
Table 1: Physicochemical Properties of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| H-Bond Donor Count | 0 | - |
| H-Bond Acceptor Count | 1 | - |
2.2. Structural Elucidation: A Spectroscopic Approach
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C3 position. The aromatic protons on the benzene ring will appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the dihydrofuran ring (at C2 and C3) will give rise to signals in the upfield region, with their chemical shifts and coupling patterns being highly dependent on the stereochemistry of the molecule. The two methyl groups will each produce a singlet or doublet, depending on their position and coupling to adjacent protons.
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¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons of the dihydrofuran ring (C2 and C3) will appear in the upfield region, with the carbon bearing the oxygen atom (C2) being more downfield. The two methyl carbons will produce signals at the most upfield region of the spectrum. A supporting information document associated with a research article mentions the recording of a ¹³C NMR spectrum for a compound designated as "3,6-dimethyl-2,3-dihydro-1-benzofuran (3be)," indicating that experimental data exists within specialized literature.[5]
2.2.2. Mass Spectrometry (MS)
The electron ionization mass spectrum of 3,6-Dimethyl-2,3-dihydro-1-benzofuran is expected to show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of a methyl group to give a prominent peak at m/z 133, and further fragmentation of the dihydrofuran ring.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹). A strong C-O-C stretching band, characteristic of the ether linkage in the dihydrofuran ring, is expected in the region of 1050-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
The synthesis of 2,3-dihydrobenzofurans can be achieved through various synthetic strategies. While a specific, detailed protocol for 3,6-Dimethyl-2,3-dihydro-1-benzofuran is not widely published, general methods for the synthesis of this class of compounds can be adapted.
3.1. General Synthetic Strategies
Several established methods for the construction of the 2,3-dihydrobenzofuran ring system include:
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Intramolecular Cyclization of Substituted Phenols: This is a common approach where a phenol with a suitable side chain at the ortho position undergoes cyclization to form the dihydrofuran ring. This can be achieved through various catalytic or reagent-mediated processes.
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Palladium-Catalyzed Annulation: Palladium-catalyzed reactions, such as the Heck or Tsuji-Trost reactions, are powerful tools for the construction of the 2,3-dihydrobenzofuran scaffold from appropriate starting materials.[6]
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[4+1] Annulation Reactions: More recent methodologies involve the [4+1] annulation of ortho-substituted para-quinone methides with a one-carbon component to construct the dihydrofuran ring.
3.2. A Plausible Synthetic Workflow
A potential synthetic route to 3,6-Dimethyl-2,3-dihydro-1-benzofuran could involve the following conceptual steps:
Caption: Conceptual synthetic pathway to 3,6-Dimethyl-2,3-dihydro-1-benzofuran.
3.2.1. Experimental Protocol: A General Approach
The following is a generalized protocol that could be adapted for the synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran, based on established methodologies for similar compounds.
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Starting Material Preparation: Begin with a suitably substituted phenol, such as 4-methylphenol, and introduce an appropriate three-carbon unit at the ortho position. This could be achieved through a Claisen rearrangement of an O-allylated phenol.
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Cyclization: The key step is the intramolecular cyclization of the ortho-substituted phenol. This can be promoted by a variety of reagents, including acids or transition metal catalysts. The choice of catalyst and reaction conditions will be critical in achieving high yield and selectivity.
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Purification: The crude product would then be purified using standard laboratory techniques such as column chromatography to isolate the desired 3,6-Dimethyl-2,3-dihydro-1-benzofuran.
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Characterization: The structure and purity of the final compound must be confirmed by spectroscopic methods (NMR, MS, and IR) as outlined in the previous section.
Potential Applications and Future Directions
Given the broad biological activities associated with the 2,3-dihydrobenzofuran scaffold, 3,6-Dimethyl-2,3-dihydro-1-benzofuran holds potential in several areas of research and development.
4.1. Drug Discovery
The substitution pattern of two methyl groups on the benzofuran ring could impart specific pharmacological properties. Further investigation into its biological activity is warranted, particularly in areas where other benzofuran derivatives have shown promise, such as:
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Oncology: Many benzofuran derivatives exhibit anticancer properties.[1]
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Neuroscience: The scaffold has been explored for its potential in treating neurodegenerative diseases.
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Infectious Diseases: Antimicrobial and antiviral activities have been reported for various benzofuran compounds.
4.2. Materials Science
The aromatic and heterocyclic nature of 3,6-Dimethyl-2,3-dihydro-1-benzofuran suggests potential applications in the development of novel organic materials with specific electronic or optical properties.
4.3. Future Research
The lack of extensive public data on 3,6-Dimethyl-2,3-dihydro-1-benzofuran highlights a significant opportunity for further research. Key areas for future investigation include:
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Definitive Synthesis and Characterization: The development and publication of a robust and well-characterized synthetic route.
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Comprehensive Spectroscopic Analysis: The acquisition and public dissemination of complete ¹H NMR, ¹³C NMR, mass spectrometry, and IR data.
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Biological Screening: A thorough evaluation of its biological activity across a range of assays to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand how structural modifications influence activity.
Conclusion
3,6-Dimethyl-2,3-dihydro-1-benzofuran is a molecule of interest within the broader, biologically significant class of 2,3-dihydrobenzofurans. While specific technical data for this compound remains relatively scarce in the public domain, this guide provides a comprehensive overview based on the analysis of its structural features and the well-established chemistry of its parent scaffold. The information presented herein is intended to serve as a foundational resource for researchers and professionals, stimulating further investigation into the synthesis, characterization, and potential applications of this intriguing molecule. The exploration of such under-documented compounds is crucial for the advancement of chemical science and the discovery of novel therapeutic agents and materials.
References
- (Reference to a general organic chemistry textbook or a review on heterocyclic chemistry will be added here upon finding a suitable source)
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Manallack, D. T., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29.
- (Reference to a paper on the biological activities of benzofurans will be added here)
- Savekar, A. T., et al. (2024). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane.
- (Reference to a paper on the synthesis of benzofurans will be added here)
- Li, Y., et al. (2020). Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of Molecular Structure, 1222, 128859.
- (Reference to a paper on spectroscopic characteriz
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RSC. (n.d.). Supporting Information. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747.
- Sarsam, I. Y. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1145-1153.
- (Reference to a paper on the medicinal chemistry of 3-substituted benzofurans will be added here)
- (Reference to a general source on spectroscopic techniques will be added here)
- (Reference to a paper on visible light-promoted synthesis of dihydrobenzofurans will be added here)
- (Reference to a paper on metal-free synthesis of heterocycles will be added here)
- (Reference to a paper on catalytic N-H insertion reactions will be added here)
- (Reference to a paper on copper-catalyzed coupling reactions will be added here)
- (Reference to a paper on photocatalytic cycloadditions will be added here)
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